molecular formula C16H16N6O2S B11425754 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-[2-oxo-2-(phenylamino)ethyl]-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425754
M. Wt: 356.4 g/mol
InChI Key: FQYQDVRYCLBKNU-UHFFFAOYSA-N
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Description

5-AMINO-1-[(PHENYLCARBAMOYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(PHENYLCARBAMOYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with an appropriate isocyanate to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The triazole ring and the thiophene moiety can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound has shown promise in various assays, indicating potential as an enzyme inhibitor or a ligand for specific receptors. Its triazole ring is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5-AMINO-1-[(PHENYLCARBAMOYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is being explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for further research.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability. Its versatility makes it valuable in various applications, from electronics to coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylcarbamoyl and thiophene groups enhance its binding affinity and specificity, making it effective in modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share the amino group and heterocyclic structure but differ in their ring composition and substituents.

    Indole Derivatives: Indole compounds also contain nitrogen in their ring structure and exhibit diverse biological activities.

    Thiazoles: Thiazole derivatives are another class of heterocyclic compounds with significant biological and industrial applications.

Uniqueness

What sets 5-AMINO-1-[(PHENYLCARBAMOYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and heterocyclic rings. This structure provides a balance of stability, reactivity, and bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H16N6O2S/c17-15-14(16(24)18-9-12-7-4-8-25-12)20-21-22(15)10-13(23)19-11-5-2-1-3-6-11/h1-8H,9-10,17H2,(H,18,24)(H,19,23)

InChI Key

FQYQDVRYCLBKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N

Origin of Product

United States

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